1-(3-Chlorobenzyl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal excitability .
Biochemical Pathways
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may affect the gabaergic system, which includes various pathways involved in mood regulation, sleep, and muscle tone .
Result of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may enhance the inhibitory effects of gaba on neuronal excitability, potentially leading to effects such as reduced anxiety, sedation, and muscle relaxation .
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-chlorobenzyl chloride.
Reaction Conditions: The piperidine is first reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 1-(3-chlorobenzyl)piperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid: This compound has a similar structure but with the chlorine atom at the 4-position, which may result in different chemical and biological properties.
1-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acid: The presence of an additional chlorine atom can enhance the compound’s reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSUIBQVHPLBDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398344 | |
Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-59-0 | |
Record name | 1-[(3-Chlorophenyl)methyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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